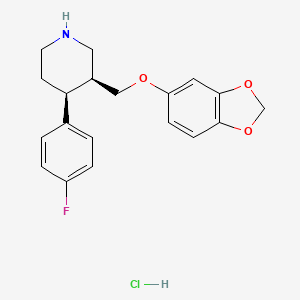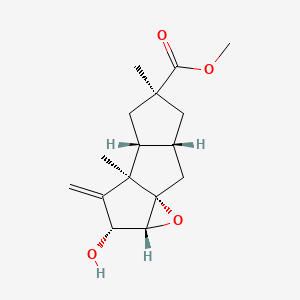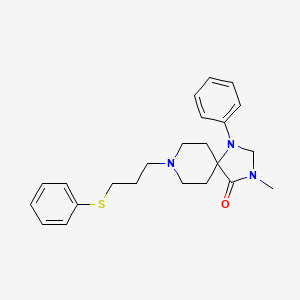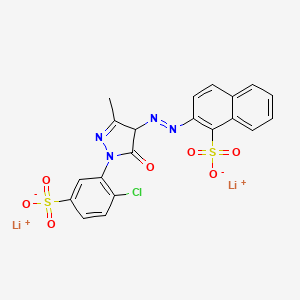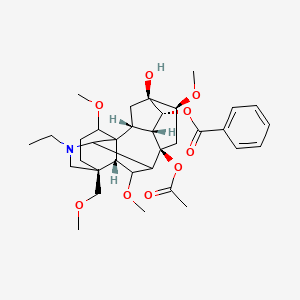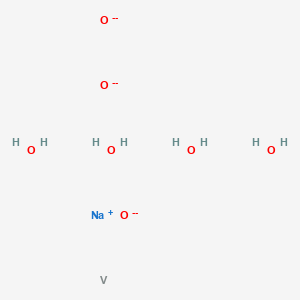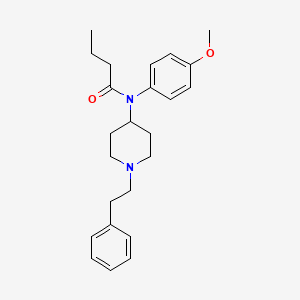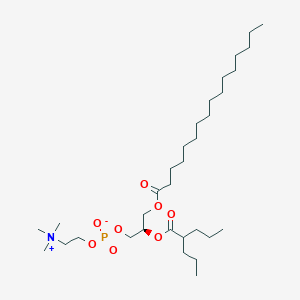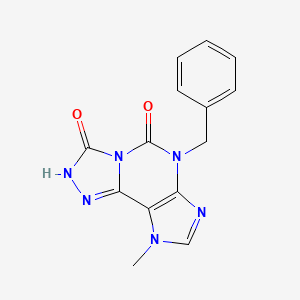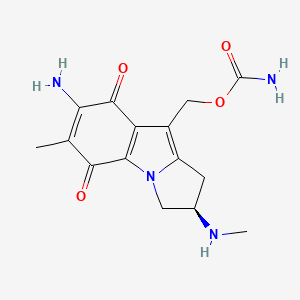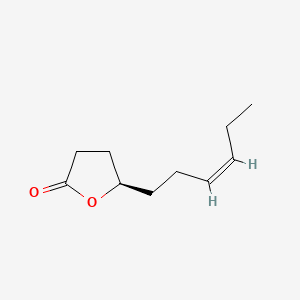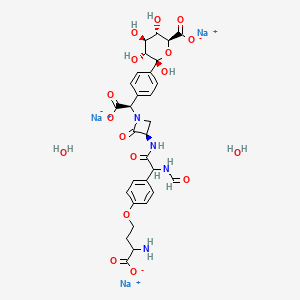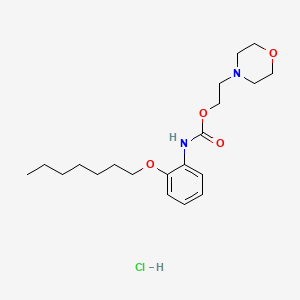
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a synthetic organic compound with the molecular formula C({20})H({32})N({2})O({4})·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a carbamic acid ester linked to a morpholine ring and a heptyloxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the following steps:
-
Formation of the Heptyloxyphenyl Intermediate: : The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 2-(heptyloxy)phenol.
-
Carbamate Formation: : The 2-(heptyloxy)phenol is then reacted with phosgene or a suitable carbamoyl chloride to form the corresponding carbamate.
-
Morpholine Esterification: : The carbamate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester.
-
Hydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the heptyloxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbamate group, potentially converting it to an amine.
-
Substitution: : The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination are employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes, offering possibilities for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, methyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-piperidinyl)ethyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102609-68-7 |
|---|---|
Formule moléculaire |
C20H33ClN2O4 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-8-14-25-19-10-7-6-9-18(19)21-20(23)26-17-13-22-11-15-24-16-12-22;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,21,23);1H |
Clé InChI |
RAOSMZXWPBLMAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


